
2-Bromo-2',4'-difluoroacetophenone
Overview
Description
2-Bromo-2’,4’-difluoroacetophenone is an organic compound with the molecular formula C₈H₅BrF₂O. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2’,4’-difluoroacetophenone can be synthesized by reacting 2-bromo-1,3-difluorobenzene with acetic anhydride in an ether solution . The reaction typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-2’,4’-difluoroacetophenone involves large-scale reactions using similar reagents and conditions. The process is optimized for efficiency, cost-effectiveness, and safety, adhering to stringent regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2’,4’-difluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-2’,4’-difluoroacetophenone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-2’,4’-difluoroacetophenone involves its reactivity due to the presence of bromine and fluorine atoms. These atoms influence the electronic properties of the molecule, making it a versatile intermediate in various chemical reactions. The compound can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-nitroacetophenone
- 2-Bromo-4’-chloroacetophenone
- 3’,4’-Difluoroacetophenone
- 2-Bromo-3’,4’-dichloroacetophenone
Uniqueness: 2-Bromo-2’,4’-difluoroacetophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Biological Activity
2-Bromo-2',4'-difluoroacetophenone (CAS Number: 102429-07-2) is a synthetic organic compound with notable applications in medicinal chemistry and biological research. Its structure features a bromine atom and two fluorine atoms attached to an acetophenone backbone, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₅BrF₂O
- Molecular Weight : 235.03 g/mol
- Melting Point : 31°C to 35°C
- Flash Point : 51°C
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some studies have indicated potential antibacterial effects against specific strains, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing an IC50 value of approximately 15 µM after 48 hours of treatment. The growth inhibition was associated with increased apoptosis as evidenced by flow cytometry analyses.
Cell Line | IC50 (µM) | Treatment Duration (h) |
---|---|---|
MCF-7 | 15 | 48 |
A549 | 18 | 48 |
Antimicrobial Activity
In another investigation, the compound was evaluated for its antibacterial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a moderate inhibitory effect, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 75 |
Staphylococcus aureus | 100 |
Safety and Toxicity
Safety assessments indicate that while this compound exhibits promising biological activities, it also poses certain risks. It is classified as a corrosive material and requires careful handling due to potential skin and eye irritation. The compound's toxicity profile suggests that exposure should be minimized, particularly in laboratory settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-2',4'-difluoroacetophenone?
- Methodological Answer : The compound is typically synthesized via halogenation of a precursor such as 2',4'-difluoroacetophenone. Bromination can be achieved using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under radical-initiated conditions. Catalysts such as FeCl₃ or AlCl₃ may enhance regioselectivity. For example, NBS in CCl₄ with azo initiators (e.g., AIBN) at 60–80°C yields the brominated product. Purification involves column chromatography or recrystallization using solvents like ethanol or hexane/ethyl acetate mixtures .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding of aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z for C₈H₅BrF₂O: ~248.95).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).
- Elemental Analysis : To validate purity (>95%) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid skin/eye contact; wash immediately with water if exposed.
- Store in airtight, light-resistant containers at 2–8°C.
- Dispose via halogenated waste protocols due to bromine content .
Advanced Research Questions
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated solution (e.g., in dichloromethane/hexane).
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Employ SHELXL (for small molecules) or WinGX for structure solution. Anisotropic displacement parameters refine heavy atoms (Br, F), and hydrogen atoms are placed geometrically. Validate using R-factor (<5%) and residual electron density maps .
Q. What strategies optimize the regioselectivity of bromination in difluoroacetophenone derivatives?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing fluorine groups direct bromination to the para position via deactivation of meta positions.
- Catalysts : Lewis acids (e.g., FeCl₃) stabilize transition states, enhancing para-bromination.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution pathways.
- Kinetic Control : Lower temperatures (0–25°C) minimize side reactions like di-bromination .
Q. How does this compound compare to its chloro or iodo analogs in reactivity?
- Methodological Answer :
- Leaving Group Ability : Bromine (Br⁻) is a better leaving group than Cl⁻ but poorer than I⁻, affecting nucleophilic substitution rates.
- Electrophilicity : The electron-withdrawing effect of fluorine enhances carbonyl electrophilicity, making the compound more reactive than non-fluorinated analogs.
- Steric Effects : Bulkier halogens (e.g., iodine) may hinder reactions in sterically crowded environments.
- Comparative Studies : Use kinetic assays (e.g., SN2 reactions with NaSH) to quantify reactivity differences .
Q. What computational methods predict the spectroscopic properties of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model geometry-optimized structures (B3LYP/6-311+G(d,p)).
- NMR Prediction : GIAO method for ¹H/¹³C chemical shifts (correlation with experimental data R² > 0.95).
- IR Vibrations : Simulate stretching frequencies using harmonic approximations.
- Software Validation : Compare results with experimental data from PubChem or DSSTox .
Properties
IUPAC Name |
2-bromo-1-(2,4-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDTHXBRAAOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378933 | |
Record name | 2-Bromo-2',4'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102429-07-2 | |
Record name | 2-Bromo-2',4'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Brom-2',4'-difluoracetophenon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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